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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

LY3000328 Preclinical Candidate Profile

The decision to select LY3000328 (also referred to as Compound 5) for clinical development was based on

a comprehensive dataset encompassing its potency, selectivity, mechanism, and drug-like properties [1].

The table below summarizes the core in vitro and in vivo data that supported its selection:

Parameter Result / Value Significance | Method

| In Vitro Potency (ICso) | Human Cat S: 7.70 + 5.85 nM Mouse Cat S: 1.67 + 1.17 nM | Enzyme inhibition
assays demonstrated high potency [1]. | | Selectivity | High selectivity over other cysteine proteases (Cat L,
K, B, V) | Reduced potential for off-target toxicity [1]. | | Mechanism of Action | Non-covalent, reversible
inhibitor | Binds to S2/S3 subsites without interacting with catalytic Cys25, minimizing risk of non-specific
reactivity [1]. | | In Vivo Efficacy | 58-87% aortic diameter reduction (1-30 mg/kg in mouse AAA model) |
Demonstrated dose-responsive efficacy in a disease-relevant model [1]. | | Drug Disposition | Low CYP450
inhibition, low microsomal metabolism, good permeability | Predictive of favorable pharmacokinetics and
low drug-drug interaction potential [1]. | | Safety & Tolerability (Phase I) | All single doses (up to 300 mg)
were well tolerated in healthy human volunteers | Initial human data supported its safety profile for further

clinical study [2]. |
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Experimental Protocols for Key Assays

To help you understand how these criteria were evaluated, here are the methodologies for some of the key

experiments cited.

¢ Cathepsin S Enzyme Inhibition Assay [1]

o Purpose: To determine the half-maximal inhibitory concentration (ICso) of compounds against
human and mouse Cat S.

o Procedure: Test compounds were evaluated in a biochemical assay using the relevant Cat S
enzyme. The ICso value, representing the concentration of inhibitor required to reduce enzyme
activity by 50%, was calculated from the dose-response data.

¢ In Vivo Efficacy: CaClz-Induced Mouse AAA Model [1] [3]

o Purpose: To assess the efficacy of LY3000328 in suppressing the development of abdominal
aortic aneurysm (AAA).
o Procedure:
= Disease Induction: Inflammation and aneurysm formation are induced in mice by
applying CaCl:z to the outer (ablumenal) surface of the abdominal aorta.
= Dosing: The test compound (e.g., LY3000328) is administered to the animals. In the
referenced study, LY3000328 was given at doses of 1, 3, 10, and 30 mg/kg.
= Endpoint Analysis: After a set period (e.g., 28 days), the aortic diameter is measured. A
significant reduction in aortic diameter expansion in the treatment group compared to the
vehicle control group indicates efficacy.

e Phase I Clinical Trial: Pharmacokinetics/Pharmacodynamics (PK/PD) [2]

o Purpose: To assess safety, tolerability, pharmacokinetics, and target engagement of
LY3000328 in humans.

o Study Design: A single-center, placebo-controlled, single-dose escalation study in healthy male
volunteers.

o Dosing: Escalating oral doses (1, 3, 10, 30, 100, 300 mg) were administered with food to
prevent degradation in the stomach.

o Sample Collection: Blood samples were collected at predetermined times post-dose (e.g., 0,
0.5,1, 2, 4, 8,12, 24, 48 hours).

o Bioanalysis:

= PK: Plasma concentrations of LY3000328 were measured using a validated liquid
chromatography-tandem mass spectrometry (LC/MS/MS) method.
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= PD: Plasma samples were analyzed for Cat S activity and Cat S mass to evaluate the
drug's effect on its target.

Visualizing the Clinical Candidate Selection Workflow
for LY3000328

The following diagram illustrates the key stages and decision points in the selection and early development

of LY3000328, from initial discovery to the completion of its Phase I clinical trial.
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Unresolved Questions and Future Directions

While LY3000328 successfully entered clinical trials, the search results highlight a complex

pharmacodynamic response and do not clarify its current development status.

¢ A Complex Pharmacodynamic Response: The Phase I trial revealed a biphasic PD effect [2]. After
LY3000328 was administered and cleared from plasma, there was a prolonged increase in total Cat S
protein mass. This suggests that simply inhibiting the enzyme's activity may trigger compensatory
biological mechanisms, which could have significant implications for the long-term therapeutic

strategy of Cat S inhibition.

e Therapeutic Potential Beyond AAA: Research indicates that Cat S inhibition is a relevant
mechanism for other conditions. For instance, a different Cat S inhibitor was shown to suppress
pulmonary arterial remodeling in a mouse model of systemic lupus erythematosus (SLE), suggesting

a potential application for LY3000328 in SLE-associated pulmonary arterial hypertension [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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